4-cyano-N-cyclopentylbenzenesulfonamide
Description
Electronic Effects of Substituents
- 4-Cyano vs. 4-Fluoro : The cyano group’s strong electron-withdrawing effect reduces benzene ring electron density more significantly than fluorine, altering reactivity in electrophilic substitution.
- N-Cyclopentyl vs. N-Phenyl : Cyclopentyl groups impart greater steric hindrance but lower aromatic stacking potential compared to phenyl groups, affecting solubility and biological target engagement.
Thermodynamic Properties
| Property | This compound | 4-Cyano-N-phenylbenzenesulfonamide |
|---|---|---|
| Melting Point | 166°C (predicted) | 128–130°C |
| Boiling Point | 426.5°C (predicted) | 508.7°C |
| Density | 1.30 g/cm³ | 1.08 g/cm³ |
The higher density of the cyclopentyl derivative arises from efficient crystal packing due to non-aromatic hydrophobic interactions.
Biological Implications
While this compound’s pharmacological profile is understudied, structurally similar compounds like 4-cyano-2,6-difluorobenzenesulfonamide exhibit inhibitory activity against carbonic anhydrase II. The cyclopentyl moiety may enhance membrane permeability compared to bulkier N-aryl groups.
Properties
Molecular Formula |
C12H14N2O2S |
|---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
4-cyano-N-cyclopentylbenzenesulfonamide |
InChI |
InChI=1S/C12H14N2O2S/c13-9-10-5-7-12(8-6-10)17(15,16)14-11-3-1-2-4-11/h5-8,11,14H,1-4H2 |
InChI Key |
WAMZIQWGDIXURR-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural features and substituent effects of 4-cyano-N-cyclopentylbenzenesulfonamide and related compounds:
| Compound Name | Benzene Substituent | Sulfonamide Nitrogen Substituent | Key Electronic Effects |
|---|---|---|---|
| This compound | Cyano (-CN) | Cyclopentyl | Strong electron-withdrawing (-CN) |
| 4-Bromo-N-cyclohexylbenzenesulfonamide | Bromo (-Br) | Cyclohexyl | Moderate electron-withdrawing (-Br) |
| 4-Methoxy-N-(3-propylcyclopent-2-en-1-ylidene)benzenesulfonamide | Methoxy (-OCH₃) | Cyclopentenylidene | Electron-donating (-OCH₃) |
| 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide | Methyl (-CH₃) | Phenylethyl | Electron-donating (-CH₃); aromatic π-π interactions |
| 4-Chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide | Chloro (-Cl) | Complex amine chain | Strong electron-withdrawing (-NO₂) |
Key Observations :
- Electron-withdrawing groups (e.g., -CN, -Br, -Cl, -NO₂) enhance electrophilicity and may improve binding to biological targets like enzymes, as seen in antimicrobial sulfonamides .
- Cyclopentyl vs.
- Aromatic substituents (e.g., phenylethyl) introduce π-π stacking capabilities, which are absent in aliphatic substituents like cyclopentyl .
Physicochemical Properties
Available data from analogs suggest trends in solubility, melting points, and stability:
Key Trends :
- Cyano substituents increase polarity compared to bromo or methyl groups, improving solubility in polar aprotic solvents .
- Bulky substituents (e.g., cyclohexyl) reduce solubility in aqueous media due to increased lipophilicity .
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